molecular formula C6H7NO3 B069421 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 170436-02-9

4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B069421
CAS No.: 170436-02-9
M. Wt: 141.12 g/mol
InChI Key: ZKPOEXRXAATQBO-UHFFFAOYSA-N
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Description

4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one (CAS 170436-02-9) is a high-value γ-lactam scaffold prominent in medicinal chemistry and organic synthesis. This compound is recognized as the core structure for a class of potent inhibitors targeting the VP35 protein of the Ebola virus . The VP35 protein is a multifunctional virulence factor critical for viral replication and suppression of the host's immune response, making it a promising therapeutic target for antiviral development . Beyond its specific antiviral applications, the 3-hydroxy-1H-pyrrol-2(5H)-one moiety is a privileged structure found in numerous natural products and synthetic pharmaceuticals with diverse biological activities . This structural class is present in molecules such as oteromycin, an endothelin receptor antagonist, and (-)-leuconolam, which exhibits anti-inflammatory and antitumor properties . The presence of both acetyl and hydroxy functional groups on the pyrrolone ring makes this compound a versatile synthetic intermediate for further chemical derivatization and exploration of structure-activity relationships . Applications: The primary research application of this compound is as a building block in the discovery and development of novel antiviral agents, specifically against the Ebola virus . It also serves as a key precursor in synthetic organic chemistry for the construction of more complex nitrogen-containing heterocycles . Please Note: This product is intended for research and development use only by technically qualified individuals. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

170436-02-9

Molecular Formula

C6H7NO3

Molecular Weight

141.12 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10)

InChI Key

ZKPOEXRXAATQBO-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=O)NC1)O

Canonical SMILES

CC(=O)C1=C(C(=O)NC1)O

Synonyms

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations at Position 1

The substituent at position 1 influences solubility and steric interactions. For example:

  • Benzyl (Compound 32) : Enhances lipophilicity, contributing to antiestrogenic activity .
  • 4-Methoxyphenyl (Compound 38) : Introduces electron-donating groups, which may modulate receptor binding .
  • 2-Methoxyethyl (Compound 505079-42-5) : Improves aqueous solubility due to polar side chains .

In contrast, this compound lacks a substituent at position 1 in the described structures, suggesting simpler synthetic accessibility but reduced tunability for target-specific interactions.

Substituent Variations at Position 4

The acetyl group at position 4 in the target compound distinguishes it from analogs with bulkier aroyl groups:

  • 3,4-Dimethylphenyl (Compound 32) : Enhances hydrophobic interactions in antiestrogenic assays .
  • 2-Furoyl (Compound 505079-42-5) : Incorporates a heteroaromatic moiety, which may influence hydrogen bonding .

The acetyl group in the target compound offers intermediate steric and electronic effects, balancing reactivity and stability.

Substituent Variations at Position 5

Position 5 substituents modulate steric and electronic profiles:

  • Phenyl (Compound 32) : Common in antiestrogenic derivatives, optimizing π-π stacking .
  • 3-Methoxyphenyl (Compound 36) : Introduces methoxy groups for enhanced membrane permeability .
  • 4-Hydroxyphenyl (Compound 505079-42-5) : Provides hydrogen-bonding sites for enzyme inhibition .

The absence of a substituent at position 5 in the target compound may limit its bioactivity compared to these analogs.

Data Tables

Table 1: Structural Comparison of Pyrrolone Derivatives

Compound Name/ID Position 1 Position 4 Position 5 Notable Activity Reference
This compound - Acetyl - Not reported -
Compound 32 Benzyl 3,4-Dimethylphenyl Phenyl Antiestrogenic
Compound 36 Cyclohexyl 3-Nitrophenyl 3-Methoxyphenyl Antiestrogenic
Compound 505079-42-5 2-Methoxyethyl 2-Furoyl 4-Hydroxyphenyl Not specified

Q & A

Q. What are the standard synthetic routes for 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one, and how are reaction conditions optimized?

The compound is typically synthesized via multi-step organic reactions, including cyclization and functional group modifications. Key steps involve:

  • Cyclization : Using precursors like substituted pyrrolidinones or β-keto esters under acidic or basic conditions .
  • Acetylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride in polar aprotic solvents (e.g., DMF or DCM) .
  • Optimization : Reaction temperature (often 60–100°C), solvent choice (e.g., DMSO for solubility), and catalysts (e.g., NaH for deprotonation) are critical for yield enhancement .
  • Purity Control : Recrystallization from methanol or ethanol is commonly used to isolate high-purity products .

Q. Which analytical techniques are most reliable for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and hydrogen bonding (e.g., hydroxy and acetyl groups) .
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identification of functional groups like C=O (1650–1750 cm1^{-1}) and O-H (broad peak ~3200 cm1^{-1}) .
  • X-ray Crystallography : For absolute stereochemical determination, though this requires high-quality single crystals .

Q. How can researchers ensure reproducibility in synthesis protocols?

  • Detailed Reaction Logs : Document exact molar ratios, solvent volumes, and temperature gradients.
  • By-Product Analysis : Use TLC or HPLC to monitor reaction progress and identify impurities .
  • Cross-Validation : Compare spectral data (e.g., NMR shifts) with literature values from peer-reviewed studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Functional Group Modifications : Replace the acetyl group with other acyl chains (e.g., benzoyl) to assess impact on biological targets .
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with enzymes like kinases or proteases .
  • In Vitro Assays : Measure IC50_{50} values against cancer cell lines or microbial models to correlate substituents with activity .

Q. What strategies resolve contradictions in spectral or crystallographic data across studies?

  • Multi-Technique Validation : Combine X-ray crystallography with DFT calculations to reconcile bond-length discrepancies .
  • Solvent Effects Analysis : Re-record NMR in deuterated DMSO vs. CDCl3_3 to assess hydrogen-bonding variations .
  • Error Margins : Report statistical confidence intervals for melting points or optical rotations to address reproducibility issues .

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) or organocatalysts to enhance cyclization efficiency .
  • Flow Chemistry : Implement continuous flow reactors to reduce side reactions and improve heat management .
  • Solvent Optimization : Replace DCM with biodegradable solvents (e.g., cyclopentyl methyl ether) without compromising yield .

Q. What computational methods predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Model transition states for electrophilic substitution at the pyrrole ring .
  • MD Simulations : Study solvation effects on stability in aqueous vs. lipid environments .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental reaction rates .

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